molecular formula C13H19ClN2O3 B14785141 3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride

3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride

Cat. No.: B14785141
M. Wt: 286.75 g/mol
InChI Key: WSCAAYUECJKGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields It is a derivative of pyrrolidin-2-one, featuring an amino group and a dimethoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the dimethoxybenzyl substituent play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(S)-3-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a dimethoxybenzyl group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-17-10-4-3-9(12(7-10)18-2)8-15-6-5-11(14)13(15)16;/h3-4,7,11H,5-6,8,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCAAYUECJKGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(C2=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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